molecular formula C17H18N2O3 B11514813 3-nitro-N-(4-phenylbutyl)benzamide

3-nitro-N-(4-phenylbutyl)benzamide

Cat. No.: B11514813
M. Wt: 298.34 g/mol
InChI Key: LGKNOKGVKBAWQY-UHFFFAOYSA-N
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Description

3-nitro-N-(4-phenylbutyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and a phenylbutyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-phenylbutyl)benzamide typically involves the condensation of 3-nitrobenzoic acid with 4-phenylbutylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-phenylbutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-phenylbutyl)benzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes essential for cell wall synthesis, leading to bacterial cell death. In anticancer applications, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(4-phenylbutyl)benzamide is unique due to its specific structural features, such as the phenylbutyl group, which may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

3-nitro-N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C17H18N2O3/c20-17(15-10-6-11-16(13-15)19(21)22)18-12-5-4-9-14-7-2-1-3-8-14/h1-3,6-8,10-11,13H,4-5,9,12H2,(H,18,20)

InChI Key

LGKNOKGVKBAWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

8.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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